
2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of a suitable isoindole precursor with an aminophenyl derivative. Common synthetic routes may include:
Cyclization Reactions: Using cyclization reactions to form the isoindole ring system.
Amination Reactions: Introducing the amino group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:
Catalytic Processes: Utilizing catalysts to improve reaction efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors for scalable and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted isoindole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in human cancer cells by activating specific signaling pathways, making it a candidate for further investigation in cancer therapeutics .
2. Antimicrobial Properties
This compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell death. This property could be leveraged in developing new antibiotics or preservatives for food and cosmetics .
Material Science Applications
1. Polymer Composites
The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability. Studies have shown that composites containing this compound exhibit improved tensile strength and resistance to thermal degradation, making them suitable for high-performance applications in aerospace and automotive industries .
2. Gelling Agents
This compound can function as a gelling agent in various formulations due to its ability to form stable gels at specific concentrations. Research has highlighted its use in creating non-viscous solutions that transition into gels upon the addition of catalysts, which can be useful in drug delivery systems and tissue engineering .
Cosmetic Formulations
1. Skin Care Products
In cosmetic science, this compound is being explored for its moisturizing properties. Formulations utilizing this compound have been shown to improve skin hydration and texture, making it an attractive ingredient for creams and lotions aimed at enhancing skin health .
2. Stability Studies
Formulations containing this compound undergo rigorous stability testing to ensure efficacy and safety over time. Experimental designs have been employed to optimize the formulation process, focusing on sensory attributes and physical stability under various conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Modulation: Binding to and modulating the activity of specific receptors.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione: A nitro derivative with different biological properties.
2-(4-Hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione: A hydroxy derivative with potential antioxidant activity.
Uniqueness
2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific amino group, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Biological Activity
2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindoline-1,3-dione, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group that enhances its reactivity and potential for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- IUPAC Name : 2-(4-aminophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 244.29 g/mol
- CAS Number : 953722-90-2
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s. The inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in treating cognitive decline.
Case Studies and Experimental Data
-
Inhibitory Activity Against Cholinesterases :
- A study evaluated various isoindoline derivatives for their ability to inhibit AChE and BuChE. The most potent derivative exhibited an IC50 value of 1.12 μM for AChE and 21.24 μM for BuChE . This suggests that structural modifications can enhance the efficacy of these compounds as potential therapeutic agents.
- Structure-Activity Relationship (SAR) :
- Molecular Docking Studies :
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (μM) | Notes |
---|---|---|---|
2-(4-Nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | Moderate AChE inhibition | Varies | Nitro substitution alters activity |
2-(4-Hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione | Antioxidant properties | Not specified | Hydroxy group enhances antioxidant capacity |
Applications in Medicinal Chemistry
The compound's structural features make it a promising candidate for further development in medicinal chemistry:
- Neuroprotective Agents : Due to its ability to inhibit cholinesterases, it may be developed into drugs aimed at treating Alzheimer's disease.
- Anti-inflammatory Agents : Isoindoline derivatives are noted for their anti-inflammatory properties, which could be explored further with this compound.
Properties
IUPAC Name |
2-(4-aminophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8,11-12H,1-4,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXNEIGIJKUGON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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